N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Overview
Description
N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H25N5O5 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Metabolism and Cytochrome P450 Inhibition
One significant area of research involves the study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, essential for predicting drug-drug interactions (DDIs). Potent and selective chemical inhibitors help decipher the involvement of specific CYP isoforms in the metabolism of various drugs, which is crucial for avoiding adverse DDIs when multiple drugs are coadministered to patients. The selectivity of these inhibitors plays a pivotal role in understanding the metabolism of structurally diverse drugs by hepatic CYP enzymes, highlighting the importance of specific chemical inhibitors in drug development and safety evaluation (Khojasteh et al., 2011).
Organic Synthesis and Medicinal Applications
Research into heterocyclic N-oxide molecules, including the synthesis and chemistry of derivatives such as those from pyridine and indazole, has showcased their usefulness as versatile synthetic intermediates with significant biological importance. These compounds have demonstrated various functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. Thus, heterocyclic N-oxide derivatives are employed in advanced chemistry and drug development investigations, underscoring their potential in creating novel therapeutic agents (Li et al., 2019).
Pharmacophore Design for Kinase Inhibition
The synthesis and transformation of phosphorylated derivatives of azoles, including imidazoles, have been extensively studied for their chemical and biological properties. These studies focus on developing new molecules with potential therapeutic applications, including kinase inhibition, where the structural features of these compounds are crucial for their biological activity. The design, synthesis, and activity studies of synthetic compounds with tri- and tetra-substituted imidazole scaffolds as selective inhibitors of p38 mitogen-activated protein kinase, responsible for proinflammatory cytokine release, represent a targeted approach in therapeutic intervention (Scior et al., 2011).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valued for creating novel optoelectronic materials. Research highlights the use of these derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, pointing towards the multifunctional applications of these chemical compounds beyond traditional medicinal chemistry (Lipunova et al., 2018).
Mechanism of Action
Target of Action
N-Formyl Apixaban primarily targets Factor Xa (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .
Mode of Action
N-Formyl Apixaban acts as a direct and highly selective inhibitor of both free and bound forms of FXa . It also inhibits prothrombinase, independent of antithrombin III . By inhibiting FXa, N-Formyl Apixaban prevents the formation of a thrombus .
Biochemical Pathways
The primary biochemical pathway affected by N-Formyl Apixaban is the coagulation cascade. By inhibiting FXa, N-Formyl Apixaban disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots .
Pharmacokinetics
N-Formyl Apixaban has an absolute oral bioavailability of approximately 50% . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration . The half-life of N-Formyl Apixaban is approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total N-Formyl Apixaban clearance occurring via renal excretion .
Result of Action
The primary molecular and cellular effect of N-Formyl Apixaban’s action is the prevention of thrombus formation. By inhibiting FXa, N-Formyl Apixaban disrupts the coagulation cascade, thereby preventing the formation of fibrin clots .
Properties
IUPAC Name |
N-formyl-1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5/c1-36-20-11-9-19(10-12-20)31-24-21(23(28-31)25(34)27-16-32)13-15-30(26(24)35)18-7-5-17(6-8-18)29-14-3-2-4-22(29)33/h5-12,16H,2-4,13-15H2,1H3,(H,27,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAFWRVOUFGSEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351611-14-7 | |
Record name | N-Formyl-1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKP3QCA32R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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